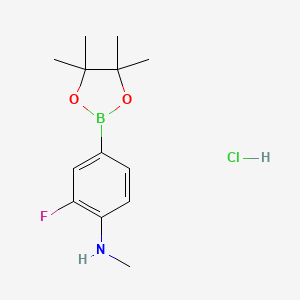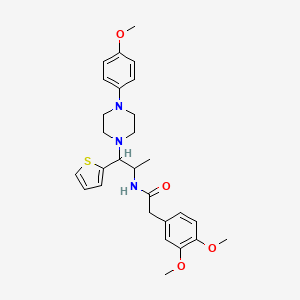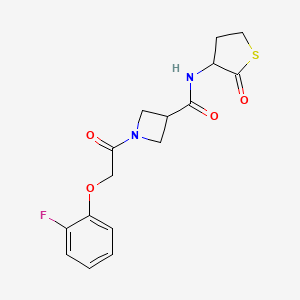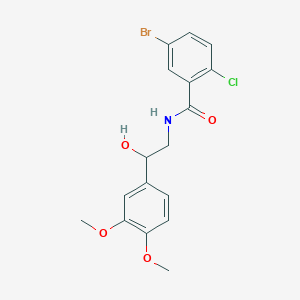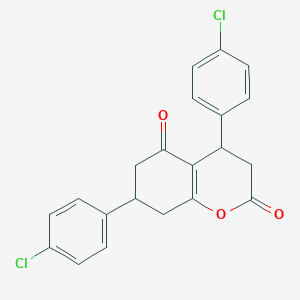
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (hereafter referred to as 4,7-bis-Chloro-THC) is a novel synthetic compound with unique properties. It is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa. 4,7-bis-Chloro-THC has been studied extensively in the laboratory and has been found to possess a variety of pharmacological and biochemical effects.
Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis and Applications : 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is closely related to bis(4H-chromene) and 4H-benzo[g]chromene derivatives, which are produced through reactions involving isocyanides and dialkyl acetylenedicarboxylates. These compounds have been synthesized to explore their broad spectrum of biological activities, drawing parallels with natural products like pentalongin and dehydroherbarin that exhibit significant biological effects (Shaabani et al., 2009).
Anti-viral Activity : Research has also focused on the anti-influenza virus activities of bis(4H-chromene-3-carbonitrile) derivatives, highlighting the potential of chromene compounds in antiviral therapy. Through a one-pot, multicomponent reaction process, novel bis-chromene derivatives have been efficiently synthesized and tested for their efficacy against the H5N1 virus, showcasing the relevance of chromene structures in medicinal chemistry and antiviral drug development (Abdella et al., 2017).
Photochemical Properties : The exploration of chromene compounds extends to their photochemical properties as well. For instance, bis-coumarins fused at the pyranone ring have been synthesized to study their optical properties. These studies provide insights into how structural modifications, such as the introduction of electron-donating groups, can significantly influence the absorption and emission spectra of chromene derivatives, highlighting their potential in optical applications and as fluorescent probes (Tasior et al., 2014).
properties
IUPAC Name |
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-3H-chromene-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O3/c22-15-5-1-12(2-6-15)14-9-18(24)21-17(11-20(25)26-19(21)10-14)13-3-7-16(23)8-4-13/h1-8,14,17H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZGYPNLVSPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

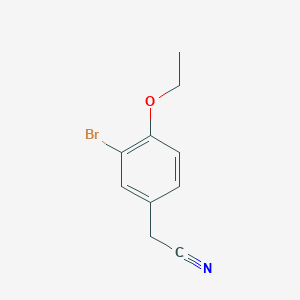
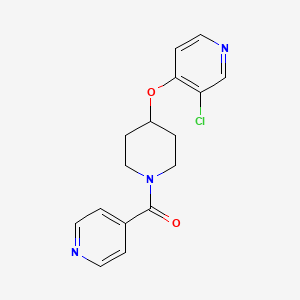



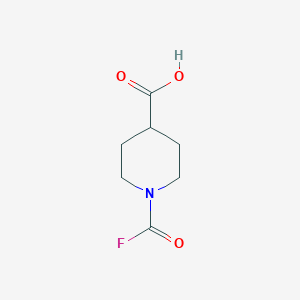
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)

